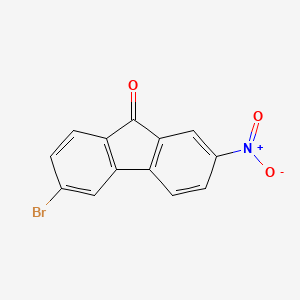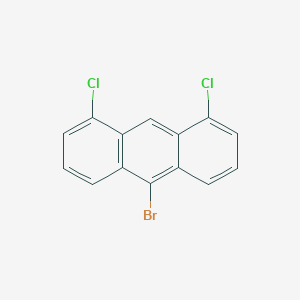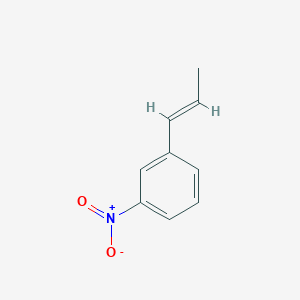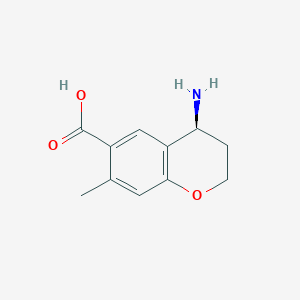
6-Bromo-2-nitro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 9H-fluoren-9-one: : The synthesis of 6-Bromo-2-nitro-9H-fluoren-9-one typically begins with the bromination of 9H-fluoren-9-one. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, introducing a bromine atom at the 6-position of the fluorenone ring.
-
Nitration: : The brominated fluorenone is then subjected to nitration. This step involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces a nitro group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
-
Reduction: : 6-Bromo-2-nitro-9H-fluoren-9-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
-
Substitution: : The bromine atom in this compound can be substituted by various nucleophiles. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Hydrogenation: H2/Pd-C for reduction of the nitro group.
Iron Powder: Fe/HCl for reduction of the nitro group.
Sodium Methoxide: NaOCH3 for nucleophilic substitution of the bromine atom.
Major Products
6-Amino-2-nitro-9H-fluoren-9-one: Formed by reduction of the nitro group.
6-Methoxy-2-nitro-9H-fluoren-9-one: Formed by substitution of the bromine atom with a methoxy group.
Scientific Research Applications
Chemistry
6-Bromo-2-nitro-9H-fluoren-9-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
While this compound itself may not be directly used in medicine, its derivatives are explored for therapeutic applications. For example, compounds derived from it may act as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-nitro-9H-fluoren-9-one and its derivatives depends on their specific applications. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-fluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluoren-9-one:
6-Chloro-2-nitro-9H-fluoren-9-one: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
6-Bromo-2-nitro-9H-fluoren-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
91693-19-5 |
|---|---|
Molecular Formula |
C13H6BrNO3 |
Molecular Weight |
304.09 g/mol |
IUPAC Name |
6-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |
InChI Key |
IVAVRQLQEMUOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)



![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)

![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)



